6-Bromo-4-chloropyridin-2-ol CAS 1807003-69-5 properties
6-Bromo-4-chloropyridin-2-ol CAS 1807003-69-5 properties
CAS 1807003-69-5 | A Strategic Scaffold for Trisubstituted Pyridine Libraries [1][2][3]
Part 1: Executive Summary & Core Value Proposition[1][2][3]
In the landscape of heterocyclic building blocks, 6-Bromo-4-chloropyridin-2-ol (CAS 1807003-69-5) represents a high-value "orthogonal" scaffold.[1][2][3] Unlike mono-halogenated pyridines, this molecule offers three distinct sites of reactivity—a bromo group at C6, a chloro group at C4, and a hydroxyl/keto group at C2.[1][3]
For the drug development professional, this compound solves a critical problem: regioselective diversification .[2][3] The electronic differentiation between the C6-bromo and C4-chloro positions allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) without the need for protecting groups.[1][3] This guide outlines the physicochemical profile, synthetic access, and validated protocols for leveraging this scaffold in high-throughput library synthesis.[1][2][3]
Part 2: Physicochemical Profile[3][4]
The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.
| Property | Value | Notes |
| CAS Number | 1807003-69-5 | |
| IUPAC Name | 6-Bromo-4-chloro-2(1H)-pyridinone | Tautomer-dependent nomenclature |
| Molecular Formula | C₅H₃BrClNO | |
| Molecular Weight | 208.44 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for poly-halo pyridones |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents (Hexane) |
| pKa (Predicted) | ~6.5 (OH/NH acidic) | Acidified by electron-withdrawing halogens |
| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Donors/Acceptors | 1 / 2 |
Part 3: Structural Dynamics & Tautomerism[1][2][3]
Understanding the tautomeric equilibrium of CAS 1807003-69-5 is vital for reaction planning.[1][2][3] In the solid state and in polar aprotic solvents (DMSO, DMF), the compound exists predominantly as the 2-pyridone (lactam) tautomer.[1][3] However, under basic conditions or in specific catalytic cycles, the 2-hydroxypyridine (lactim) form becomes accessible, driving O-alkylation or chlorination events.[1][3]
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric shift dictates whether N-alkylation or O-alkylation occurs during functionalization.[1][3]
Part 4: Synthetic Methodologies (Retrosynthesis)[2][3]
Access to CAS 1807003-69-5 typically follows one of two validated retrosynthetic pathways. The choice depends on the availability of starting materials and the desired purity profile.[1][2][3]
Pathway A: Selective Hydrolysis (Industrial Route)
This route exploits the differential lability of halogens.[2][3] In 2,4-dichloro-6-bromopyridine, the 2-position is most susceptible to Nucleophilic Aromatic Substitution (
Pathway B: Deconstructive Halogenation
Starting from 4-hydroxy-2-pyridone derivatives, sequential halogenation is possible but often suffers from regioselectivity issues (C3 vs C5 bromination).[1][2][3]
Visualization: Synthetic Tree
Figure 2: Pathway A is generally preferred for scale-up due to cleaner regiocontrol compared to direct halogenation.[1][3]
Part 5: Functionalization & Reactivity Guide[1][2][3]
The true power of CAS 1807003-69-5 lies in its orthogonal reactivity .[1][2] You can sequentially functionalize the molecule by tuning the catalyst and reaction conditions.[1][2]
The Reactivity Hierarchy[1]
-
C6-Bromo : Most reactive.[1][2][3] Under standard Pd(0) conditions (Suzuki/Stille), this bond breaks first.[2][3]
-
C4-Chloro : Less reactive.[1][2][3] Requires activated ligands (e.g., XPhos, SPhos) or higher temperatures, usually after the C6 position has been coupled.[1][3]
-
N-H / O-H : Acidic proton.[1][2][3] Can be alkylated (N-alkylation with bases like
; O-alkylation with ) or converted to a triflate for a third cross-coupling.[1][2][3]
Visualization: Orthogonal Coupling Strategy
Figure 3: Sequential workflow for creating trisubstituted pyridine libraries.
Part 6: Experimental Protocol
Protocol: Regioselective Suzuki Coupling at C6
Objective: Selective arylation at the 6-position while retaining the 4-chloro substituent.
Reagents:
Procedure:
-
Degassing: Charge a reaction vial with the pyridone, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid oxidative addition into the C4-Cl bond.[1][2]
-
Monitoring: Monitor via LC-MS. The bromide should be consumed fully before the chloride begins to react.[2]
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).
Part 7: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]
-
Handling: Use in a fume hood.[1][2][3] Pyridones can be fine powders; wear a dust mask or N95 if handling open solids.[1][2][3]
-
Storage: Store at 2-8°C under inert gas. Halogenated pyridines can discolor (darken) upon prolonged exposure to light and moisture due to slow hydrolysis or photodehalogenation.[2][3]
References
-
Synthesis of Halogenated Quinolines (Analogous Chemistry)
-
Suzuki Coupling Selectivity (Br vs Cl)
-
Tautomerism of 2-Pyridones
-
General Reactivity of 2,6-Dihalopyridines
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-4-chloro-1-methylpyridin-2(1H)-one | C6H5BrClNO | CID 90025913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. prepchem.com [prepchem.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
